5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

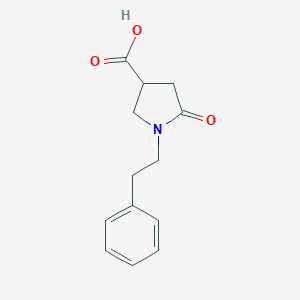

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol This compound is characterized by a pyrrolidine ring substituted with a phenylethyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of a pyrrolidine derivative with a phenylethyl halide under basic conditions. The reaction typically proceeds in the presence of a base such as potassium hydroxide in a solvent like tetrahydrofuran . The reaction conditions may vary depending on the specific synthetic route chosen, but the overall yield is generally high.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenylethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenylethyl moiety.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid is primarily studied for its potential as a pharmacophore in drug development:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It targets the enzyme enoyl-acyl carrier protein reductase (InhA), crucial for bacterial fatty acid biosynthesis. Inhibition of InhA disrupts mycolic acid biosynthesis, leading to bacterial cell death.

- Antiproliferative Effects : The compound has shown promise in inhibiting the growth of various cancer cell lines. Modifications to the phenylethyl group have resulted in derivatives with enhanced anticancer efficacy .

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules. Its reactivity allows it to undergo various chemical transformations:

- Oxidation and Reduction Reactions : The compound can be oxidized to introduce additional functional groups or reduced to convert the oxo group to a hydroxyl group. These transformations are crucial for developing new compounds with desired biological activities.

The biological activity of this compound is noteworthy:

- Mechanism of Action : The primary target is InhA, which plays a vital role in fatty acid biosynthesis in bacteria. By inhibiting this enzyme, the compound disrupts bacterial cell wall formation, leading to cell death.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

Enhanced Anticancer Activity

Research has demonstrated that modifications to the phenylethyl group can improve anticancer efficacy against resistant cell lines. For instance, derivatives synthesized from this compound showed moderate to good activity against gram-positive and gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

BACE-1 Inhibition

Some derivatives of this compound have been identified as inhibitors of BACE-1, an enzyme implicated in Alzheimer's disease. This suggests a broader therapeutic potential beyond antimicrobial and anticancer applications .

Wirkmechanismus

The mechanism of action of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a potential candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-Phenylethyl)-2-pyrrolidinone: Similar structure but lacks the carboxylic acid group.

5-Oxo-1-(2-phenylethyl)-2-pyrrolidinecarboxylic acid: Similar structure but with different substitution patterns.

Uniqueness

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a five-membered ring structure with a carboxylic acid and a ketone functional group, which are pivotal for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with specific enzymes and biochemical pathways:

- Target Enzymes : Research indicates that this compound may inhibit gamma-aminobutyric acid transaminase (GABA-T) , an enzyme responsible for the degradation of GABA, a crucial neurotransmitter in the central nervous system. Inhibition of GABA-T could potentially lead to increased GABA levels, offering therapeutic benefits for conditions such as anxiety and epilepsy .

- Antimicrobial Activity : The compound has been studied for its antimicrobial properties, particularly against bacteria. It is believed to disrupt bacterial cell wall synthesis by inhibiting the enzyme enoyl-acyl carrier protein reductase (InhA) , which is vital for mycolic acid biosynthesis in bacterial cells. This inhibition leads to bacterial cell death.

Biological Activity and Therapeutic Applications

The biological activity of this compound extends across various therapeutic areas:

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against several pathogens. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

- Antiproliferative Effects : Studies have shown that this compound may possess antiproliferative properties, making it a potential agent in cancer therapy. Its mechanism may involve the disruption of metabolic pathways essential for cancer cell survival.

- Neuropharmacological Effects : By acting as a GABA-T inhibitor, it could play a role in modulating neurotransmitter levels, thus influencing mood and anxiety disorders .

Research Findings and Case Studies

Several studies have investigated the biological activities and applications of this compound:

| Study | Findings |

|---|---|

| Study 1 | Identified as an effective GABA-T inhibitor, leading to increased GABA levels in vitro. This suggests potential use in treating anxiety disorders. |

| Study 2 | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, with significant inhibition rates observed. |

| Study 3 | Explored antiproliferative effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid with high enantiomeric purity?

Methodological Answer: To achieve high enantiomeric purity, use chiral auxiliaries such as (S)-1-phenylethyl groups during the synthesis of the pyrrolidine core. Recrystallization from acetic acid improves purity, as demonstrated in analogous syntheses of 3-formyl-indole derivatives . Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry, referencing validated analytical protocols for structurally related pyrrolidine-carboxylic acids .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Compare chemical shifts of the phenylethyl substituent (δ ~7.2–7.4 ppm for aromatic protons) and the pyrrolidine ring protons (δ ~2.5–4.0 ppm). The 3-carboxylic acid group induces distinct deshielding effects on adjacent protons .

- IR Spectroscopy : Identify the carbonyl stretch of the 5-oxo group (~1700 cm⁻¹) and the carboxylic acid O–H stretch (~2500–3000 cm⁻¹). Isomers with alternative substituent positions show shifted absorption bands .

Q. What solvent systems are optimal for purifying this compound via column chromatography?

Methodological Answer: Use a gradient of ethyl acetate/hexane (1:3 to 1:1) for initial separation, followed by methanol/dichloromethane (0.5–2% v/v) to elute polar impurities. This approach is validated for pyrrolidine derivatives with carboxylic acid functionalities, ensuring minimal decomposition .

Advanced Research Questions

Q. How can directed C(sp³)–H activation strategies optimize functionalization of this compound?

Methodological Answer: Employ 8-aminoquinoline as a directing group to enable Pd-catalyzed C–H arylation or alkylation at the pyrrolidine β-position. Reaction conditions (e.g., Pd(OAc)₂, Ag₂CO₃, DMF, 100°C) are critical for regioselectivity, as shown in analogous 5-oxo-pyrrolidine-3-carboxamide systems (Table 1, ). Optimize equivalents of aryl halides to minimize byproducts.

Q. What in vitro assays validate this compound’s potential as a BACE-1 inhibitor for Alzheimer’s disease research?

Methodological Answer:

- Enzyme Inhibition Assay : Measure IC₅₀ values using recombinant BACE-1 and fluorogenic substrate (e.g., MCA-EVNLDAEFK-Quencher). Include controls like OM99-2 (known inhibitor) .

- Cellular Toxicity : Assess cytotoxicity in SH-SY5Y neuroblastoma cells via MTT assay (48-hour exposure, 1–100 µM range). Correlate inhibitory activity with cell viability to exclude off-target effects .

Q. How do stereochemical variations (e.g., (3S,4R) vs. (3R,4S)) impact biological activity in fluorophenyl derivatives?

Methodological Answer: Synthesize enantiomers via chiral resolution (e.g., diastereomeric salt formation with (1R)-(−)-10-camphorsulfonic acid) and test in enzyme inhibition assays. For example, (3S,4R)-4-(3-fluorophenyl) derivatives show 10-fold higher BACE-1 affinity than (3R,4S)-isomers due to optimal hydrogen bonding with catalytic aspartates .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally similar compounds: How to resolve?

Methodological Answer: Variations in melting points (e.g., 237°C for 5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid vs. 220–225°C for pyrrolidine analogs ) arise from polymorphic forms or hydration states. Characterize thermal behavior via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify stable polymorphs .

Q. Methodological Tables

Table 1. Optimization of C(sp³)–H Functionalization Conditions (Adapted from )

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂ (10 mol%) | 85% yield |

| Oxidant | Ag₂CO₃ (2 equiv) | Minimizes Pd(0) |

| Solvent | DMF | Enhances rate |

| Temperature | 100°C | Balances Δ/kinetics |

Eigenschaften

IUPAC Name |

5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-8-11(13(16)17)9-14(12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPXDXDHJYRETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952726 | |

| Record name | 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30380-70-2 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(2-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030380702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.